5-benzyloxy-N-methyl-2-nitroaniline

Nucleophilic Aromatic Substitution Nitroaniline Functionalization Fluorine Displacement

5-Benzyloxy-N-methyl-2-nitroaniline (CAS 496837-94-6) is a substituted o-nitroaniline derivative with the molecular formula C₁₄H₁₄N₂O₃ and molecular weight of 258.27 g/mol. The compound features a nitro group at the 2-position, an N-methylamino group at the 1-position, and a benzyloxy substituent at the 5-position of the aromatic ring.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 496837-94-6
Cat. No. B581950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyloxy-N-methyl-2-nitroaniline
CAS496837-94-6
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O3/c1-15-13-9-12(7-8-14(13)16(17)18)19-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
InChIKeyAECXJADMKJXBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-N-methyl-2-nitroaniline (CAS 496837-94-6): A Specialized Nitroaniline Building Block for Heterocyclic Synthesis and Medicinal Chemistry Applications


5-Benzyloxy-N-methyl-2-nitroaniline (CAS 496837-94-6) is a substituted o-nitroaniline derivative with the molecular formula C₁₄H₁₄N₂O₃ and molecular weight of 258.27 g/mol . The compound features a nitro group at the 2-position, an N-methylamino group at the 1-position, and a benzyloxy substituent at the 5-position of the aromatic ring [1]. It belongs to the class of nitroaniline building blocks widely utilized as intermediates in the synthesis of nitrogen-containing heterocycles, particularly 2-(N-acyl)-aminobenzimidazole scaffolds that are of interest in kinase inhibitor drug discovery programs [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 95% .

5-Benzyloxy-N-methyl-2-nitroaniline: Why In-Class Nitroaniline Analogs Cannot Be Substituted Without Compromising Synthetic Outcomes


Within the o-nitroaniline class, substitution patterns dictate both the electronic properties governing nucleophilic aromatic substitution (SNAr) reactivity and the structural framework of downstream heterocyclic products [1]. The 5-benzyloxy substituent in 5-benzyloxy-N-methyl-2-nitroaniline creates a unique spatial and electronic environment that is not replicated by the 4-benzyloxy regioisomer (CAS 1951439-76-1), the non-methylated analog 5-benzyloxy-2-nitroaniline (CAS 1202863-03-3), or the N-methyl parent compound lacking the benzyloxy group . Critically, this specific substitution pattern (5-benzyloxy + N-methyl) is required for constructing 2-(N-acyl)-aminobenzimidazole derivatives, where the benzyloxy group serves as a protected hydroxyl handle for subsequent deprotection and functional diversification [2]. The N-methyl group simultaneously modulates the basicity of the aniline nitrogen and directs subsequent acylation and cyclization chemistry [1]. Substituting a non-benzyloxy or differently substituted analog would yield entirely different heterocyclic scaffolds, fundamentally altering the drug-like properties of the final compound and invalidating established synthetic protocols.

Quantitative Differentiation Evidence for 5-Benzyloxy-N-methyl-2-nitroaniline vs. Regioisomers and N-Alkyl Analogs


SNAr Substrate Performance: 5-Fluoro Precursor Conversion to 5-Benzyloxy-N-methyl-2-nitroaniline Demonstrates 88% Isolated Yield Under Mild Conditions

5-Benzyloxy-N-methyl-2-nitroaniline is prepared via SNAr displacement of fluoride from 5-fluoro-N-methyl-2-nitroaniline using benzyl alcohol. This specific transformation proceeds with 88% isolated yield under K₂CO₃/DMF conditions at 60-70°C over 8 hours [1]. This quantifiable reaction efficiency establishes a reproducible baseline for process scale-up. In contrast, the analogous SNAr reaction on the 4-fluoro regioisomer would yield the 4-benzyloxy analog, which is a distinct compound with different downstream reactivity profiles .

Nucleophilic Aromatic Substitution Nitroaniline Functionalization Fluorine Displacement

Regioisomeric Differentiation: 5-Benzyloxy vs. 4-Benzyloxy Substitution Dictates Downstream Heterocyclic Scaffold Identity

5-Benzyloxy-N-methyl-2-nitroaniline is specifically claimed in US08940889B2 as a critical intermediate for preparing mitotic kinesin (KSP) inhibitors containing a 2-aminobenzimidazole core [1]. The patent explicitly enumerates 5-benzyloxy-N-methyl-2-nitroaniline (Example 1) as the requisite starting material for constructing the desired 5-substituted benzimidazole pharmacophore [1]. The corresponding 4-benzyloxy regioisomer (CAS 1951439-76-1) would produce a different 6-substituted benzimidazole scaffold with distinct spatial geometry and biological target engagement properties [2].

Regioisomer Selection Heterocyclic Synthesis Benzimidazole Scaffolds

N-Methyl Substitution Distinction: 5-Benzyloxy-N-methyl-2-nitroaniline vs. Non-Methylated 5-Benzyloxy-2-nitroaniline

The presence of the N-methyl group in 5-benzyloxy-N-methyl-2-nitroaniline (MW 258.27) [1] distinguishes it from the non-methylated analog 5-benzyloxy-2-nitroaniline (MW 244.25, CAS 1202863-03-3) . This structural difference is functionally significant: the N-methyl group modulates the basicity of the aniline nitrogen, alters the electronics of the aromatic ring for subsequent SNAr reactions, and provides a tertiary amine handle for downstream acylation to form the N-acyl-aminobenzimidazole core [2].

N-Alkylation Impact Aniline Basicity Modulation Synthetic Intermediate Selection

Commercial Availability and Purity Specification: 5-Benzyloxy-N-methyl-2-nitroaniline ≥95% Purity Baseline

5-Benzyloxy-N-methyl-2-nitroaniline is commercially available from multiple vendors with a minimum purity specification of 95% . This purity threshold meets standard requirements for use as a synthetic intermediate without requiring additional purification. In comparison, the 4-benzyloxy regioisomer (CAS 1951439-76-1) is less widely cataloged, and the non-methylated 5-benzyloxy-2-nitroaniline is typically offered at 95% purity but serves different synthetic purposes [1].

Commercial Availability Purity Specification Procurement Quality Control

Recommended Research and Industrial Application Scenarios for 5-Benzyloxy-N-methyl-2-nitroaniline (CAS 496837-94-6)


Medicinal Chemistry: Synthesis of 2-(N-Acyl)-aminobenzimidazole Kinase Inhibitor Scaffolds

5-Benzyloxy-N-methyl-2-nitroaniline serves as a validated starting material for constructing 2-(N-acyl)-aminobenzimidazole cores via a four-step sequence: (1) SNAr reaction with an appropriate nucleophile, (2) nitro group reduction to the corresponding o-phenylenediamine, (3) acylthiourea formation, and (4) EDC-mediated cyclization [1]. This scaffold is of particular interest in the development of mitotic kinesin (KSP) inhibitors for oncology applications, as demonstrated in patent US08940889B2, where 5-benzyloxy-N-methyl-2-nitroaniline is explicitly claimed as an intermediate [2].

Process Chemistry: Optimization of SNAr Benzyloxylation for Scale-Up

The published synthetic protocol for 5-benzyloxy-N-methyl-2-nitroaniline (5-fluoro-N-methyl-2-nitroaniline + benzyl alcohol, K₂CO₃/DMF, 60-70°C, 8h, 88% yield) provides a reproducible foundation for process optimization [1]. Alternative conditions using tetrabutylammonium chloride and potassium carbonate in toluene under reflux (3.5h) have also been reported [2], offering multiple process chemistry starting points for scaling this intermediate.

Building Block Procurement: Quality Control and Inventory Management for Multi-Step Synthesis

5-Benzyloxy-N-methyl-2-nitroaniline (CAS 496837-94-6) is commercially available with ≥95% purity from multiple suppliers, enabling reliable procurement without the need for custom synthesis [1]. The compound's defined CAS registry number and MDL identifier (MFCD24448841) [2] facilitate unambiguous ordering and inventory tracking in compound management systems supporting medicinal chemistry campaigns.

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